REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([CH:10](N2C(C)=CC=C2C)[CH3:11])[C:5]=1[F:19])[CH3:2].Cl.[NH2:21]O.[OH-].[K+].C(O)C>O>[NH2:21][CH2:11][CH2:10][C:6]1[C:5]([F:19])=[C:4]([O:3][CH2:1][CH3:2])[CH:9]=[CH:8][N:7]=1 |f:1.2,3.4|
|
Name
|
N-[(4-Ethoxy-3-fluoropyrid-2-yl)eth-2-yl]-2,5-dimethylpyrrole
|
Quantity
|
825 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C(=NC=C1)C(C)N1C(=CC=C1C)C)F
|
Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 3 days under nitrogen
|
Duration
|
3 d
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
partitioned between 50 ml of 2N hydrochloric acid and ethyl acetate (3×)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
such for reaction
|
Type
|
CUSTOM
|
Details
|
without further purification
|
Name
|
|
Type
|
|
Smiles
|
NCCC1=NC=CC(=C1F)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |